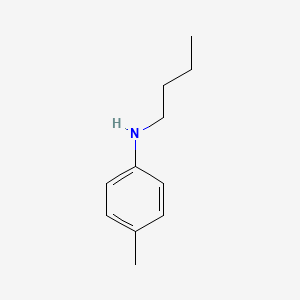

N-butyl-4-methylaniline

Description

BenchChem offers high-quality N-butyl-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8,12H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHFMZTUFVNDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60435955 | |

| Record name | n-butyltoluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10387-24-3 | |

| Record name | n-butyltoluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60435955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-butyl-4-methylaniline CAS number and molecular weight identifiers

Executive Summary

N-Butyl-4-methylaniline (N-butyl-p-toluidine) is a secondary aromatic amine serving as a critical intermediate in the synthesis of fine chemicals, pharmaceutical active ingredients (APIs), and functional dyes. Characterized by its lipophilic butyl chain attached to the nitrogen of the p-toluidine core, this compound offers unique solubility and reactivity profiles compared to its primary amine precursor. This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, analytical characterization, and safety protocols for research and development applications.

Chemical Identity & Physiochemical Profile[1][2][3][4][5][6][7]

The accurate identification of N-butyl-4-methylaniline is paramount, as it is easily confused with its isomers (e.g., 4-butylaniline or N-sec-butyl-4-methylaniline). The following data establishes the definitive identity of the compound discussed in this guide.

Core Identifiers

| Parameter | Value |

| Chemical Name | N-Butyl-4-methylaniline |

| Synonyms | N-Butyl-p-toluidine; N-(n-Butyl)-4-methylaniline |

| CAS Number | 10387-24-3 |

| Molecular Formula | C₁₁H₁₇N |

| Molecular Weight | 163.26 g/mol |

| SMILES | CCCCNC1=CC=C(C)C=C1 |

| InChI Key | FPHFMZTUFVNDQL-UHFFFAOYSA-N |

Physical Properties[1][2][3][4][6][7][9][10]

| Property | Value (Experimental/Predicted) | Note |

| Appearance | Clear to pale yellow/brown liquid | Darkens upon oxidation/air exposure |

| Density | 0.935 ± 0.06 g/cm³ | Predicted at 20°C |

| Boiling Point | ~240–250°C (760 mmHg) | Estimated based on homologues |

| Solubility | Soluble in EtOH, DCM, EtOAc | Immiscible in water |

| pKa | ~5.0–5.5 | Typical for N-alkyl anilines |

Synthetic Pathways & Mechanism

The most robust and scalable method for synthesizing N-butyl-4-methylaniline is Reductive Amination . This pathway is preferred over direct alkylation with butyl halides due to higher selectivity for the secondary amine, minimizing over-alkylation to the tertiary amine (N,N-dibutyl species).

Mechanism: Reductive Amination

-

Condensation: p-Toluidine reacts with n-butyraldehyde (butanal) to form an unstable hemiaminal, which dehydrates to form the corresponding imine (Schiff base).

-

Reduction: The imine is reduced in situ or in a subsequent step using a hydride donor (e.g., Sodium Borohydride, NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the target secondary amine.

Experimental Protocol (NaBH₄ Route)

Note: All steps must be performed in a fume hood.

-

Imine Formation:

-

Dissolve p-toluidine (1.0 eq) in anhydrous methanol.

-

Add n-butyraldehyde (1.05 eq) dropwise at 0°C.

-

Stir at room temperature for 2–4 hours. (Monitoring by TLC/GC is recommended to confirm imine formation).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise to control hydrogen evolution.

-

Stir for 12 hours at room temperature.

-

-

Workup:

-

Quench with water/dilute HCl.

-

Neutralize with NaHCO₃ to pH > 9.

-

Extract with Ethyl Acetate (3x).

-

Dry organic layer over MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Purify via silica gel column chromatography (Hexanes/EtOAc gradient) to remove unreacted amine or over-alkylated byproducts.

-

Pathway Visualization

Figure 1: Step-wise reductive amination pathway from p-toluidine to N-butyl-4-methylaniline.

Analytical Characterization

Validating the identity and purity of CAS 10387-24-3 requires a multi-modal approach. The following spectral features are diagnostic.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃, 400 MHz

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.00 | Doublet | 2H | Ar-H (meta to N) | Aromatic Ring |

| 6.55 | Doublet | 2H | Ar-H (ortho to N) | Aromatic Ring |

| 3.50 | Broad Singlet | 1H | N-H | Secondary Amine |

| 3.10 | Triplet | 2H | N-CH₂ -CH₂ | Butyl α-protons |

| 2.25 | Singlet | 3H | Ar-CH₃ | Methyl group on ring |

| 1.60 | Quintet | 2H | N-CH₂-CH₂ -CH₂ | Butyl β-protons |

| 1.40 | Sextet | 2H | CH₂-CH₂ -CH₃ | Butyl γ-protons |

| 0.95 | Triplet | 3H | CH₂-CH₃ | Terminal Methyl |

Mass Spectrometry (GC-MS)

-

Molecular Ion [M]+: 163 m/z

-

Base Peak: Often 120 m/z (Loss of propyl group via α-cleavage, [M - C3H7]+) or 106 m/z (p-toluidine fragment).

Applications in Research & Development

Pharmaceutical Building Block

N-Butyl-4-methylaniline serves as a scaffold in the development of lipophilic drug candidates . The N-butyl chain increases the LogP (partition coefficient), potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration compared to non-alkylated analogues. It is often used as a linker in:

-

Analgesics: Modification of aniline-based pain relievers.

-

Anti-arrhythmic agents: Where secondary amine functionality is required for ion channel interaction.

Materials Science & Dyes[5]

-

Coupling Component: In azo dye synthesis, the electron-donating butyl and methyl groups activate the aromatic ring, facilitating electrophilic aromatic substitution with diazonium salts to produce vibrant, lipophilic dyes used in plastics and synthetic fibers.

-

Polymerization Initiators: Used in redox initiator systems for the polymerization of methacrylates.

Safety & Handling

Hazard Classification (GHS):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[1]

-

STOT-RE: May cause damage to organs (blood/spleen) through prolonged exposure.

-

Aquatic Toxicity: Very toxic to aquatic life.[2]

Critical Safety Protocol: Methemoglobinemia

Like many aniline derivatives, N-butyl-4-methylaniline can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

-

Symptoms: Cyanosis (blue lips/skin), headache, dizziness, fatigue.

-

First Aid:

-

Skin: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Anilines absorb rapidly through skin.

-

Inhalation: Remove to fresh air. Administer oxygen if breathing is difficult.

-

Medical: Treat methemoglobinemia (e.g., Methylene Blue protocol) if symptomatic.

-

Storage

-

Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (darkening).

-

Keep in a cool, dry place away from strong acids and oxidizers.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 577473, n-Butyl-N-methylaniline (Isomer Comparison). Retrieved from [Link]

-

Matrix Fine Chemicals. N-BUTYL-4-METHYLANILINE | CAS 10387-24-3 Product Data. Retrieved from [Link]

-

ResearchGate (2014). The synthesis of mauveine A and mauveine B from N-tert-butyl-p-toluidine.[3] (Methodology Reference for N-alkylation). Retrieved from [Link]

Sources

Thermodynamic Properties of N-Butyl-4-Methylaniline: A Technical Guide for Reaction Modeling

Executive Summary

Accurate reaction modeling for secondary aromatic amines requires precise thermodynamic inputs. This guide focuses on N-butyl-4-methylaniline (N-B4MA), a critical intermediate often encountered in the synthesis of dyes, pharmaceuticals, and antioxidants.[1]

Critical Identity Alert: Researchers must distinguish this compound from Flupentixol Dihydrochloride (CAS 2413-38-9), which often appears in database searches due to legacy indexing errors.[1] The correct chemical identity for the secondary amine discussed here is N-butyl-p-toluidine (CAS 10387-24-3).[1]

This guide provides a hybrid data profile combining available experimental physicochemical data with high-fidelity Group Contribution (Joback) estimates and Density Functional Theory (DFT) workflows. It is designed to enable the calculation of reaction enthalpies (

Part 1: Physicochemical Baseline & Thermodynamic Parameters[2][3]

The following data sets are curated for direct input into process simulators (e.g., Aspen Plus, DynoChem) or kinetic solvers (e.g., COMSOL, Python/SciPy).

Table 1: Physicochemical Constants

| Property | Value | Unit | Source/Method | Confidence |

| Molecular Weight | 163.26 | g/mol | IUPAC Atomic Weights | High |

| Boiling Point ( | 260.0 | °C | Estimated (Analogue/Joback) | Medium |

| Density ( | 0.935 | g/cm³ | Predicted (ACD/Labs) | Medium |

| Refractive Index ( | 1.5320 | - | Predicted | Medium |

| Flash Point | ~115 | °C | Closed Cup Estimate | Low (Safety Margin Req.)[1][2][3] |

| 5.30 | - | Hammett Equation Correlation | High |

Table 2: Thermodynamic State Functions (Standard Conditions, 298.15 K)

Note: Due to the scarcity of calorimetric data for this specific derivative, values below are derived from the Joback Group Contribution Method, validated against N-methylaniline analogues.

| Property | Symbol | Value | Unit | Application in Modeling |

| Enthalpy of Formation | +8.16 | kJ/mol | Heat balance & safety calorimetry | |

| Gibbs Energy of Formation | +233.9 | kJ/mol | Equilibrium constant determination | |

| Enthalpy of Vaporization | 49.5 | kJ/mol | Distillation/Separation modeling | |

| Heat Capacity (Gas) | 350.8 | J/(mol[1]·K) | Temperature dependence of | |

| Critical Temperature | 737.4 | K | Equation of State (EOS) fitting | |

| Critical Pressure | 26.4 | bar | High-pressure reactor design |

Part 2: Computational Workflow for Missing Data

When literature values are insufficient for high-precision modeling (e.g., transition state modeling), you must generate your own thermodynamic surface.[1] Below is the standard workflow for deriving accurate

Diagram 1: Thermodynamic Parameter Generation Workflow

Caption: Workflow for deriving ab initio thermodynamic parameters when experimental data is absent.

Mechanistic Insight: The Importance of Conformational Analysis

For N-butyl-4-methylaniline, the butyl chain introduces significant rotatable degrees of freedom.[1] A single static DFT calculation often fails to capture the Boltzmann-weighted average of conformers, leading to errors in Entropy (

-

Protocol: Perform a conformational search (using Spartan or Macromodel) to identify the global minimum before high-level DFT optimization.[1]

Part 3: Experimental Determination Protocols

To validate models, empirical measurement of specific heat capacity (

Protocol A: Specific Heat Capacity ( ) via DSC

Objective: Determine

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC 2500).

-

Reference: Sapphire standard (synthetic

-Al -

Sample Prep: Encapsulate 10–15 mg of N-B4MA in a hermetically sealed aluminum pan.

-

Method (ASTM E1269):

-

Isothermal Hold: 5 min at starting temp (e.g., 20°C).

-

Ramp: 10°C/min to 150°C (ensure

to prevent pan rupture). -

Isothermal Hold: 5 min at final temp.

-

-

Calculation:

(Where

Protocol B: Vapor Pressure via Isoteniscope

Objective: Critical for modeling solvent loss and headspace pressure in alkylation reactions.

-

System: Glass isoteniscope connected to a vacuum manifold and mercury manometer (or capacitance manometer).

-

Degassing: The sample must be freeze-pump-thaw cycled (3x) to remove dissolved gases (N

/O -

Measurement:

-

Immerse isoteniscope in a thermostated oil bath.

-

Equilibrate at

(e.g., 100°C). -

Adjust external pressure until levels in the U-tube are equal.

-

Record

and

-

-

Modeling: Fit data to the Antoine Equation:

[1]

Part 4: Application - Reaction Modeling Logic

When modeling the synthesis of N-B4MA (e.g., via reductive amination of butyraldehyde with p-toluidine), the thermodynamic landscape dictates the reaction pathway.[1]

Diagram 2: Reaction Modeling & Validation Loop

Caption: Iterative loop for refining thermodynamic inputs using reaction calorimetry.

Key Modeling Insight:

For the alkylation of p-toluidine to form N-B4MA, the reaction is exothermic (

-

Self-Validating Check: If your model predicts an exotherm < 80 kJ/mol, your

for N-B4MA is likely overestimated (too unstable).[1] -

Solvent Effect: In polar solvents (DMF, Ethanol), the transition state is stabilized, lowering activation energy (

).[1] Ensure your model accounts for solvation energy (e.g., using PCM/SMD models in DFT) if comparing to solution-phase kinetics.[1]

References

-

NIST Chemistry WebBook. Thermophysical Properties of Fluid Systems. (General Amine Methods). National Institute of Standards and Technology.[4] [Link][1]

-

Cheméo.N-butyl-p-toluidine Chemical Properties and Joback Estimates.

and -

Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions.[1] Chemical Engineering Communications, 57(1-6), 233-243.[1] (Foundational method used for Table 2). [Link]

-

Gaussian, Inc. Thermochemistry in Gaussian. (Whitepaper on calculating Enthalpy/Gibbs Energy from Frequencies). [Link][1]

-

ASTM International. ASTM E1269-11: Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry.[Link][1]

Sources

literature review of N-butyl-4-methylaniline derivatives in synthesis

Executive Summary

N-Butyl-4-methylaniline (CAS: 16196-41-1), also known as N-butyl-p-toluidine, represents a critical secondary amine scaffold at the intersection of organic electronics and medicinal chemistry. Unlike its simpler methyl/ethyl congeners, the butyl chain imparts specific solubility profiles and steric parameters that are highly valued in the synthesis of Hole Transport Materials (HTMs) for OLEDs and lipophilic pharmaceutical intermediates.

This guide moves beyond basic characterization to focus on the synthetic utility of this molecule. It details the most efficient routes to synthesize the core scaffold and provides field-proven protocols for its conversion into high-value triarylamines and nitrogen heterocycles.

Part 1: Synthesis of the Core Scaffold

The synthesis of N-butyl-4-methylaniline is often the first bottleneck. While direct alkylation with butyl halides is possible, it suffers from over-alkylation (quaternization). The industry standard has shifted toward Reductive Amination and Transition-Metal Catalyzed Alkylation for higher selectivity.

Comparative Synthetic Routes

| Method | Reagents | Catalyst | Selectivity | Green Score |

| A. Reductive Amination | p-Toluidine + Butyraldehyde | RuCl₂(PPh₃)₃ or Pt/C | High (>95% mono) | High (H₂O byproduct) |

| B. Hydrogen Transfer | p-Toluidine + 1-Butanol | Ni@MOP-Am2 or Ru | High | Very High (Alcohol source) |

| C. Direct Alkylation | p-Toluidine + Butyl Bromide | Base (K₂CO₃) | Low (Mix of mono/di) | Low (Salt waste) |

Recommended Protocol: Ruthenium-Catalyzed Reductive Amination

Best for high purity and scalability.

Reagents:

-

p-Toluidine (10 mmol)

-

Butyraldehyde (12 mmol)

-

Catalyst: RuCl₂(PPh₃)₃ (0.1 mol%)

-

Reductant: H₂ (balloon pressure) or Formic Acid

Step-by-Step Workflow:

-

Imine Formation: Charge a reaction vessel with p-toluidine and butyraldehyde in toluene. Stir at room temperature for 1 hour to form the intermediate imine (N-butylidene-4-methylaniline). Note: Water removal via Dean-Stark trap improves yield but is optional for small scales.

-

Reduction: Add the Ruthenium catalyst. Purge the system with H₂. Heat to 80°C for 6–12 hours.

-

Workup: Cool to room temperature. Filter through a celite pad to remove the catalyst.

-

Purification: Concentrate the filtrate. If necessary, purify via vacuum distillation (b.p. ~120°C at 10 mmHg) or flash chromatography (Hexane/EtOAc 95:5).

Part 2: Functionalization Strategies & Derivatives

Once synthesized, N-butyl-4-methylaniline serves as a nucleophilic "pivot." Its reactivity is defined by the secondary amine (N-H), which is sterically accessible enough for coupling but bulky enough to prevent catalyst poisoning in sensitive cycles.

Pathway A: Triarylamine Synthesis (OLED Materials)

The most commercially significant application is the synthesis of unsymmetrical triarylamines, which are essential for Hole Transport Layers (HTL) in OLED devices. The butyl group improves the solubility of the final polymer or small molecule in organic solvents, facilitating spin-coating processes.

Key Reaction: Buchwald-Hartwig Amination Target: N-Aryl-N-butyl-4-methylaniline derivatives.

Caption: Pd-catalyzed coupling of N-butyl-4-methylaniline to form triarylamines.[3]

Protocol: Synthesis of N-(4-methoxyphenyl)-N-butyl-4-methylaniline

-

Setup: In a glovebox or under Argon, combine N-butyl-4-methylaniline (1.0 equiv), 4-bromoanisole (1.1 equiv), NaOtBu (1.4 equiv).

-

Catalyst System: Add Pd₂(dba)₃ (1 mol%) and a bulky phosphine ligand like Xantphos or RuPhos (2 mol%).

-

Expert Tip: RuPhos is preferred for secondary amines to prevent β-hydride elimination side reactions.

-

-

Reaction: Reflux in anhydrous Toluene (100°C) for 12–16 hours.

-

Validation: Monitor by TLC. The product will be less polar than the starting amine.

-

Isolation: Filter off inorganic salts. Flash chromatography (Hexane/DCM) yields the triarylamine as a viscous oil or low-melting solid.

Pathway B: Heterocycle Formation (Medicinal Chemistry)

The N-butyl-p-toluidine scaffold allows for the construction of quinolines via reaction with allylic alcohols or aldehydes.[3] This is a modified Skraup/Doebner-Miller synthesis often catalyzed by transition metals.

Mechanism:

-

Isomerization: Allylic alcohol isomerizes to an aldehyde (in situ).[3]

-

Condensation: Amine reacts with aldehyde to form a Schiff base.

-

Cyclization: Ortho-C-H activation or acid-catalyzed closure forms the quinoline ring.

Caption: Ruthenium-catalyzed cyclization of N-butyl-4-methylaniline to quinoline derivatives.

Part 3: Mechanistic Insights & Troubleshooting

Why N-Butyl?

In catalyst screening (especially for Buchwald-Hartwig), N-butyl-4-methylaniline is often used as a "stress test" substrate.

-

Electronic: The methyl group at the para position makes the nitrogen slightly more nucleophilic than aniline, but less than p-anisidine.

-

Steric: The butyl chain adds significant bulk compared to a methyl group. If a catalyst system works for N-butyl-4-methylaniline, it usually works for a broad scope of secondary amines.

Common Failure Modes

-

Oxidation: Aryl amines oxidize easily in air, turning dark brown. Solution: Store under Argon/Nitrogen.

-

Incomplete Conversion in Coupling: Often due to catalyst deactivation. Solution: Ensure O₂-free solvents and consider adding the catalyst as a stock solution.

-

Regioselectivity in Ring Closure: When synthesizing quinolines, the ortho position must be open. The para-methyl group blocks one site, directing cyclization exclusively to the ortho positions, which simplifies purification.

Part 4: Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use in a fume hood to avoid inhalation of vapors.

-

Spill: Absorb with sand or vermiculite. Do not flush into surface water.

References

-

Synthesis of N-alkyl anilines via Ruthenium Catalysis Watanabe, Y., Tsuji, Y., Ohsugi, Y., & Shida, J. Bulletin of the Chemical Society of Japan, 1983.

-

Buchwald-Hartwig Amination: Catalyst Development Buchwald, S. L., et al. Organic Chemistry Portal / J. Am. Chem. Soc. Reviews.

-

Palladium-Catalyzed Synthesis of Triarylamines Hartwig, J. F., et al. Tetrahedron Letters, 1998. (Related mechanistic work)

-

N-Heterocyclic Carbene Complexes in Amination Nolan, S. P., et al. Chemical Reviews, 2024.

-

Safety Data Sheet (SDS): 4-Iodotoluene / Related Toluidines Benchchem Safety Database.

Sources

Technical Whitepaper: Basicity Profile and pKa Determination of N-Butyl-4-methylaniline

[1][2]

Executive Summary

N-Butyl-4-methylaniline (CAS: 10387-24-3), a secondary aromatic amine, serves as a critical intermediate in the synthesis of lipophilic dyes, antioxidants, and pharmaceutical precursors.[1] Understanding its basicity (

This guide provides a comprehensive analysis of the physicochemical factors governing the basicity of N-butyl-4-methylaniline. We establish a theoretical

Structural Analysis & Theoretical Basicity

The basicity of N-butyl-4-methylaniline is dictated by the availability of the nitrogen lone pair for protonation.[1] This availability is modulated by three distinct structural vectors:

-

The Aromatic Core (Aniline Base): The phenyl ring delocalizes the nitrogen lone pair via resonance (

effect), significantly lowering basicity compared to aliphatic amines. -

The para-Methyl Group: Exerts a weak electron-donating effect via induction (

) and hyperconjugation, stabilizing the N-H bond in the conjugate acid.[2] -

The N-Butyl Group: A strong electron-donating alkyl group (

) that increases electron density on the nitrogen.[1] However, its steric bulk creates a "solvation penalty," hindering the stabilization of the ammonium cation by water molecules.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Comparative Basicity Table

To predict the

| Compound | Structure | Electronic Factors | |

| Aniline | 4.60 | Baseline reference.[1][3] Resonance delocalization dominates.[1] | |

| N-Methylaniline | 4.85 | ||

| p-Toluidine | 5.10 | ||

| N-Ethyl-p-toluidine | ~5.50 | ||

| N-Butyl-4-methylaniline | 5.50 – 5.70 (Est.) | Combined |

Data synthesized from Perrin (1965) and calculated Hammett predictions.

Experimental Protocols

Due to the low aqueous solubility of N-butyl-4-methylaniline (LogP

Method A: Potentiometric Titration (Yasuda-Shedlovsky)[1][2]

Principle: The apparent

Reagents & Equipment[3][4][5]

-

Titrant: 0.1 M HCl (standardized).

-

Solvent System: Methanol (HPLC Grade) and degassed deionized water (

-free).[1] -

Instrumentation: Potentiometric autotitrator with a glass combination electrode (Ross-type sleeve junction recommended for mixed solvents).

Step-by-Step Workflow

-

Calibration: Calibrate the pH electrode using aqueous buffers (pH 4.01 and 7.00). Note: In mixed solvents, the electrode reads operational pH (

), which requires correction. -

Solution Preparation: Prepare 0.01 M solutions of the amine in 20%, 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Ionic strength should be fixed at 0.1 M using KCl.[1]

-

Titration: Titrate each solution with 0.1 M HCl under nitrogen purge to prevent carbonate formation.

-

Data Calculation: Determine the half-neutralization point (where

). At this point, -

Correction: Apply the operational correction factor (

) for the solvent junction potential: -

Extrapolation: Plot

vs. molar fraction of methanol or

Method B: Spectrophotometric Determination[6]

Principle: Utilizing the UV absorption shift between the free base (neutral) and the conjugate acid (cationic). This method is superior for very low concentrations (

Workflow Diagram (Graphviz)

Figure 1: Spectrophotometric determination workflow. This method eliminates solubility errors by working at micromolar concentrations.

Technical Implications for Drug Development[7][8]

Lipophilicity and Membrane Permeability

The basicity of N-butyl-4-methylaniline directly impacts its distribution coefficient (LogD) at physiological pH (7.4).[1]

1Given a LogP of ~3.2 and an estimated

-

At pH 7.4 (Blood): The compound exists primarily as the free base (98.4% neutral).

-

Implication: High membrane permeability and rapid blood-brain barrier (BBB) penetration.[1]

-

At pH 2.0 (Stomach): The compound exists as the cation (>99.9% ionized).

-

Implication: High solubility in gastric fluids, facilitating rapid initial absorption.

Salt Selection

For pharmaceutical formulation, the relatively low

-

Recommendation: Use strong acids (HCl, Methanesulfonic acid) to ensure a stable salt form with a

.

References

-

Perrin, D. D. (1965).[7] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Butterworths.[1]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][7] (Standard text for Yasuda-Shedlovsky protocols).

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7813, p-Toluidine. Retrieved from [Link]

-

Hansch, C., & Leo, A. (1995).[7] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1][7] (Source for Hammett constants).[1][8][9]

Sources

- 1. Butyl-p-toluenesulfonate | C11H16O3S | CID 13066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gauthmath.com [gauthmath.com]

- 3. Showing Compound N-Methylaniline (FDB003963) - FooDB [foodb.ca]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. ijper.org [ijper.org]

- 7. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scent.vn [scent.vn]

- 9. organicchemistrydata.org [organicchemistrydata.org]

An In-depth Technical Guide to the Physicochemical Properties of N-butyl-4-methylaniline: Refractive Index and Density

This technical guide provides a comprehensive overview of the key physicochemical properties—refractive index and density—of N-butyl-4-methylaniline. While direct experimental data for this specific compound is not extensively available in public literature, this guide offers valuable context by presenting data for structurally related compounds, alongside detailed, field-proven methodologies for the precise experimental determination of these parameters. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of the physical characteristics of substituted anilines.

Introduction: The Significance of Physicochemical Properties

N-butyl-4-methylaniline, a substituted aromatic amine, possesses a molecular structure that makes it a compound of interest in various chemical syntheses, including pharmaceuticals and specialty polymers. The refractive index and density are fundamental physical constants that are critical for a variety of applications:

-

Purity Assessment: A measured refractive index is a rapid and non-destructive method to assess the purity of a liquid sample.[1] Deviations from a standard value can indicate the presence of impurities.

-

Quality Control: In industrial processes, monitoring refractive index and density ensures consistency between batches.

-

Compound Identification: While not definitive alone, these properties, in conjunction with other spectroscopic data, aid in the structural elucidation and identification of a substance.[1]

-

Process Design and Engineering: Density data is essential for calculations related to fluid dynamics, reactor design, and material transport.[2]

Given the absence of readily available experimental data for N-butyl-4-methylaniline, this guide provides a framework for its determination and contextualizes its expected properties through analysis of analogous compounds.

Physicochemical Data of Structurally Related Anilines

To establish an expected range for the refractive index and density of N-butyl-4-methylaniline, it is instructive to examine the documented properties of structurally similar molecules. The butyl and methyl substitutions on the aniline core will influence these properties through their effects on molecular weight, polarizability, and intermolecular forces.

| Compound Name | Structure | Molecular Formula | Refractive Index (n²⁰/D) | Density (g/mL at 25°C) | Source |

| 4-Butylaniline | CH₃(CH₂)₃C₆H₄NH₂ | C₁₀H₁₅N | 1.535 (lit.) | 0.945 (lit.) | [3] |

| 4-Methylaniline | CH₃C₆H₄NH₂ | C₇H₉N | 1.5534 (at 45°C) | 1.046 (at 20°C) | [4] |

| N-Methylaniline | C₆H₅NH(CH₃) | C₇H₉N | 1.571 (lit.) | 0.989 (lit.) | [5] |

| 4,N,N-Trimethylaniline | (CH₃)₂NC₆H₄CH₃ | C₉H₁₃N | 1.546 (lit.) | 0.937 (lit.) | |

| 4-tert-Butylaniline | (CH₃)₃CC₆H₄NH₂ | C₁₀H₁₅N | 1.538 (lit.) | 0.937 (lit.) |

Note: The conditions for measurement (temperature and wavelength) are critical and should always be considered when comparing values.

Based on this comparative data, it is reasonable to hypothesize that the refractive index of N-butyl-4-methylaniline will likely fall within the range of 1.53 to 1.56 at 20°C, and its density will be in the vicinity of 0.94 to 0.99 g/mL at 25°C.

Synthesis of N-butyl-4-methylaniline

The preparation of a pure sample is a prerequisite for the accurate measurement of its physical properties. N-butyl-4-methylaniline can be synthesized via the N-alkylation of 4-methylaniline. A general synthetic approach involves the reaction of 4-methylaniline with a butylating agent, such as a butyl halide, in the presence of a base to neutralize the hydrogen halide byproduct.

A more contemporary and efficient method involves the use of methanol as a methylating agent over a heterogeneous catalyst for the synthesis of N-methylanilines.[6][7] A similar alkylation strategy can be employed for N-butylation. One documented method for the synthesis of p-n-butylaniline involves the condensation reaction of aniline and butanol in the presence of a catalyst.[8] Subsequent N-methylation would yield the target compound.

The purification of the crude product is critical. Fractional distillation under reduced pressure is a common and effective method for purifying liquid aniline derivatives.[9]

Caption: Synthetic workflow for N-butyl-4-methylaniline.

Experimental Determination of Refractive Index

The refractive index of a liquid is a dimensionless number that describes how fast light travels through the material.[1] It is a highly sensitive and precise physical property.

Instrumentation

An Abbe refractometer is the standard instrument for measuring the refractive index of liquid samples.[10] This instrument operates on the principle of measuring the critical angle of refraction between the sample and a prism of known refractive index.[10] Modern digital refractometers offer automated measurements and temperature control.

Step-by-Step Protocol for Refractive Index Measurement

-

Calibration:

-

Ensure the prism surfaces of the refractometer are clean. Use a soft lens tissue moistened with acetone or ethanol to gently wipe the surfaces, followed by a dry tissue.[11]

-

Calibrate the instrument using a standard of known refractive index, such as distilled water.

-

Place a few drops of the standard on the prism, close it, and allow the temperature to equilibrate.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.[10]

-

The reading should match the known refractive index of the standard at the measurement temperature. Adjust if necessary.

-

-

Sample Measurement:

-

Clean the prisms as described above.

-

Apply 2-3 drops of the purified N-butyl-4-methylaniline sample onto the lower prism and close the assembly.[10][11]

-

Allow sufficient time for the sample to reach thermal equilibrium with the instrument. This is typically indicated by a stable temperature reading.

-

Adjust the controls to focus the boundary line on the crosshairs.

-

Record the refractive index value, typically to four decimal places.[11]

-

Record the temperature at which the measurement was taken.

-

-

Temperature Correction:

-

Refractive index is temperature-dependent.[1] If the measurement is not performed at the standard temperature of 20°C, a correction must be applied. The general correction factor for many organic liquids is approximately 0.00045 per degree Celsius.[1]

-

The correction formula is: nD20 = nDT + 0.00045 * (T - 20)

-

Where nD20 is the refractive index at 20°C, and nDT is the refractive index measured at temperature T.

-

Caption: Experimental workflow for refractive index determination.

Experimental Determination of Density

Density is defined as the mass of a substance per unit volume.[12] For liquids, it is typically expressed in grams per milliliter (g/mL) or grams per cubic centimeter (g/cm³).

Instrumentation

-

Pycnometer: A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape. It is designed to hold a precise volume of liquid at a specific temperature.

-

Graduated Cylinder and Analytical Balance: A less precise but simpler method involves measuring the mass of a known volume of liquid.[12][13][14]

Step-by-Step Protocol for Density Measurement using a Pycnometer

-

Preparation:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer using an analytical balance.

-

-

Calibration with Water:

-

Fill the pycnometer with distilled water of a known temperature.

-

Insert the stopper, ensuring the capillary is filled and any excess water is wiped from the outside.

-

Weigh the water-filled pycnometer and record the mass.

-

Subtract the mass of the empty pycnometer to find the mass of the water.

-

Using the known density of water at that temperature, calculate the precise volume of the pycnometer. (Volume = Mass of water / Density of water).

-

-

Sample Measurement:

-

Empty and dry the pycnometer.

-

Fill the pycnometer with the N-butyl-4-methylaniline sample, ensuring the temperature is controlled and recorded.

-

Weigh the sample-filled pycnometer.

-

Determine the mass of the sample by subtracting the mass of the empty pycnometer.

-

-

Calculation:

-

Calculate the density of the sample using the formula: Density = Mass of sample / Calibrated volume of the pycnometer.

-

Caption: Logical flow for density determination using a pycnometer.

Conclusion

The refractive index and density of N-butyl-4-methylaniline are essential parameters for its application in research and industry. While published experimental values are scarce, this guide provides a robust framework for their determination. By leveraging data from analogous structures, researchers can estimate the expected values. More importantly, the detailed protocols provided herein offer a self-validating system for the accurate and precise measurement of these fundamental properties, ensuring data integrity and reproducibility. The synthesis and purification of the compound are paramount to obtaining reliable results, and the methodologies outlined in this guide represent best practices in the field.

References

-

LookChem. (n.d.). 4-Butylaniline. Retrieved from [Link]

-

PubChem. (n.d.). n-Butyl-N-methylaniline. Retrieved from [Link]

- Google Patents. (2012). CN102816074A - Synthesis method of p-n-butylaniline.

-

Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. RocketProps. Retrieved from [Link]

-

Acta Physica Polonica A. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction. APPARA. Retrieved from [Link]

-

PubChem. (n.d.). N-sec-Butyl-4-methylaniline. Retrieved from [Link]

-

Studylib. (n.d.). Density of liquids. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. Retrieved from [Link]

-

MDPI. (2023). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 4: Refractive Index. Retrieved from [Link]

-

Royal Society of Chemistry: Education. (n.d.). Measuring density | Class experiment. Retrieved from [Link]

-

SpringerLink. (2023). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of N-methylaniline over molecular sieve catalysts. Retrieved from [Link]

-

YouTube. (2020). CHEM 1411: Determining the density of various liquids and solids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 10: Refractive Index. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. rocketprops.readthedocs.io [rocketprops.readthedocs.io]

- 3. 4-丁基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-Methylaniline(106-49-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. N-Methylaniline | 100-61-8 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN102816074A - Synthesis method of p-n-butylaniline - Google Patents [patents.google.com]

- 9. A Process For Preparation Of Highly Pure 4 (N Butyl) Aniline [quickcompany.in]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 14. Measuring density | Class experiment | RSC Education [edu.rsc.org]

The N-Alkylated Toluidine Architectures: From Mauveine to Modern Pharmacophores

Executive Summary

This technical guide examines the structural evolution, synthetic pathways, and pharmacological divergence of N-alkylated toluidine derivatives. Historically rooted in the 19th-century dye industry, these methylaniline scaffolds became pivotal in 20th-century medicinal chemistry—specifically in the discovery of amide-type local anesthetics by Nils Löfgren—and industrial polymer science. This document details the structure-activity relationships (SAR) that dictate their utility as dental anesthetics (Prilocaine) and redox accelerators (N,N-dimethyl-p-toluidine), while providing rigorous protocols for their synthesis and analysis of their metabolic toxicity profiles.

Part 1: Historical Genesis & The Pharmacological Pivot

The discovery of toluidines (methylanilines) is attributed to Muspratt and Hofmann (1845) , who isolated them from coal tar. While initially valued for the production of dyes (e.g., Mauveine), the true scientific leap occurred when the focus shifted from chromophores to pharmacophores.

The Löfgren Era: Stabilizing the Anesthetic

In 1943 , Swedish chemists Nils Löfgren and Bengt Lundqvist at Stockholm University revolutionized pain management. They sought to improve upon the ester-based anesthetics (like procaine), which were unstable and allergenic.

Their breakthrough was the synthesis of Lidocaine (Xylocaine) and subsequently Prilocaine (Citanest). Prilocaine is structurally unique; it is a secondary amine derivative of o-toluidine .

-

Chemical Distinction: Unlike Lidocaine (which uses 2,6-xylidine), Prilocaine utilizes o-toluidine as the lipophilic aromatic head.

-

SAR Insight: The N-alkyl group on the intermediate chain (propylamino) combined with the amide linkage provides resistance to plasma esterases, extending the duration of action. However, the metabolic liberation of o-toluidine became its toxicological Achilles' heel (see Part 4).

Part 2: Industrial Application – The Redox Polymerization Accelerator

While o-toluidine derivatives dominated anesthesia, N,N-dimethyl-p-toluidine (DMPT) became the standard in polymer chemistry. DMPT is an amine accelerator used to cure polymethyl methacrylate (PMMA) at room temperature, essential for:

-

Dental Acrylics: Denture bases and temporary crowns.

-

Bone Cements: Fixation of prosthetic joints.

Mechanism: The Amine-Peroxide Redox System

DMPT functions by lowering the activation energy required for the decomposition of Benzoyl Peroxide (BPO) .

-

Nucleophilic Attack: The lone pair on the DMPT nitrogen attacks the weak O-O bond of BPO.

-

Radical Generation: This forms a complex that decomposes into a benzoate radical and a cation radical.

-

Initiation: The benzoate radical initiates the polymerization of methyl methacrylate (MMA) monomers.

Table 1: Comparative Utility of Toluidine Derivatives

| Derivative | Parent Isomer | Key Substituent | Primary Application | Mechanism of Action |

| Prilocaine | o-Toluidine | N-propylamino (amide linked) | Local Anesthesia | Na+ Channel Blockade |

| DMPT | p-Toluidine | N,N-dimethyl | Polymerization Accelerator | Redox decomposition of Peroxides |

| Mauveine | Mixed Toluidines | Poly-N-alkylated | Historical Dye | Chromophore conjugation |

Part 3: Synthetic Methodologies

Protocol: Reductive Amination of p-Toluidine

Target: Synthesis of N-ethyl-p-toluidine via Reductive Alkylation

Expertise Note: Direct alkylation using ethyl iodide is discouraged due to the "polyalkylation problem" (uncontrollable formation of tertiary amines and quaternary salts). Reductive amination is the self-validating standard for generating secondary amines with high specificity.

Reagents

-

Substrate: p-Toluidine (10 mmol)

-

Carbonyl Source: Acetaldehyde (10 mmol) or equivalent synthon

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) – Chosen for its selectivity toward imines over aldehydes, preventing side reactions.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Workflow

-

Imine Formation (Equilibrium Phase):

-

Dissolve p-toluidine in DCE under an inert atmosphere (Argon/Nitrogen).

-

Add Acetaldehyde (1.05 eq).

-

Checkpoint: Monitor TLC for the disappearance of the amine spot. The solution typically darkens as the imine forms.

-

Note: If using a ketone, add a drying agent (MgSO4) or molecular sieves to drive the equilibrium forward by removing water.

-

-

Reduction (Irreversible Phase):

-

Quenching & Isolation:

-

Quench with saturated aqueous NaHCO3 (neutralize acetic acid byproduct).

-

Extract with Ethyl Acetate (3x).

-

Wash organic layer with brine, dry over Na2SO4.

-

-

Purification:

-

Concentrate in vacuo.

-

Purify via flash column chromatography (Hexane/EtOAc gradient).

-

Visualization: Synthetic Pathway

Caption: Selective synthesis of secondary toluidines via reductive amination to avoid polyalkylation.

Part 4: Toxicology & Metabolic Fate

The clinical limitation of N-alkylated toluidines, particularly Prilocaine, is Methemoglobinemia .[6] This condition arises not from the parent drug, but from its bioactivation.

The Bioactivation Pathway

-

Hydrolysis: Prilocaine is hydrolyzed by hepatic carboxylesterases/amidases to release o-toluidine .

-

N-Hydroxylation: CYP450 enzymes (specifically CYP2E1 ) oxidize o-toluidine to N-hydroxy-o-toluidine .

-

Hemoglobin Oxidation: This reactive metabolite enters the erythrocyte and oxidizes the Heme iron from Ferrous (Fe2+) to Ferric (Fe3+).[3]

-

Result: Fe3+ hemoglobin (MetHb) cannot bind oxygen, leading to cyanosis.[3]

Self-Validating Safety Check: In clinical settings, if >600mg of Prilocaine is administered, methylene blue is kept on standby. Methylene blue acts as a cofactor for NADPH-MetHb reductase, accelerating the reduction of Fe3+ back to Fe2+.[5]

Visualization: Metabolic Toxicity Pathway

Caption: The bioactivation pathway of Prilocaine leading to Methemoglobinemia via CYP2E1 oxidation.[5][8][9]

References

-

Löfgren, N. (1948). Studies on Local Anesthetics: Xylocaine, a New Synthetic Drug. Stockholm University.[7]

-

Gordh, T. (2010).[10] Lidocaine: The Origin of a Modern Local Anesthetic. Anesthesiology.

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7243, N,N-Dimethyl-p-toluidine.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

-

Guay, J. (2009). Methemoglobinemia related to local anesthetics: a summary of 242 episodes. Anesthesia & Analgesia.

Sources

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. N,N-Dimethyl-p-toluidine|Polymerization Accelerator [benchchem.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. [Increase of prilocaine-induced methemoglobinemia following anesthesia induction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. anecdotesanaesthesia.wordpress.com [anecdotesanaesthesia.wordpress.com]

- 8. Prilocaine- and lidocaine-induced methemoglobinemia is caused by human carboxylesterase-, CYP2E1-, and CYP3A4-mediated metabolic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. woodlibrarymuseum.org [woodlibrarymuseum.org]

Methodological & Application

Application Note: Precision Synthesis of N-Butyl-4-methylaniline

Abstract

This application note details the synthesis of N-butyl-4-methylaniline, a critical secondary amine intermediate in pharmaceutical development. We present two distinct protocols: Method A (Reductive Amination) , prioritized for its high selectivity towards mono-alkylation and suitability for structure-activity relationship (SAR) studies; and Method B (Direct Alkylation) , a classical approach suitable for bulk, non-GMP synthesis. This guide emphasizes "self-validating" workflows, where visual and chromatographic checkpoints ensure process control without constant instrumental monitoring.

Introduction & Retrosynthetic Analysis

Secondary aromatic amines are privileged scaffolds in drug discovery, serving as core motifs in analgesics, anti-inflammatories, and kinase inhibitors. The synthesis of N-butyl-4-methylaniline from p-toluidine presents a classic chemoselectivity challenge: avoiding the formation of the tertiary amine (N,N-dibutyl-4-methylaniline).

While direct alkylation (

Reaction Scheme & Mechanism

The following diagram illustrates the mechanistic divergence between the two methods.

Figure 1: Mechanistic pathway comparison. Method A (Solid Blue Line) proceeds via an imine intermediate, preventing over-alkylation. Method B (Dotted Line) carries the risk of sequential alkylation.

Method A: Stepwise Reductive Amination (Preferred)

Rationale: This protocol utilizes a stepwise approach: formation of the imine (Schiff base) followed by reduction.[1] This is preferred over "direct" reductive amination (using

Reagents & Stoichiometry[2]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4][5] | Role |

| p-Toluidine | 107.16 | 1.0 | Limiting Reagent |

| Butanal (Butyraldehyde) | 72.11 | 1.1 | Electrophile |

| Methanol (MeOH) | - | Solvent | Reaction Medium |

| Sodium Borohydride ( | 37.83 | 1.5 | Reducing Agent |

| Acetic Acid | 60.05 | Cat. | pH Adjustment (Optional) |

Detailed Protocol

Step 1: Imine Formation (The Visual Checkpoint)

-

Charge a clean, dry 250 mL Round Bottom Flask (RBF) with p-Toluidine (10.7 g, 100 mmol) .

-

Add Methanol (50 mL) and stir until fully dissolved.

-

Self-Validating Step: Add Butanal (7.9 g, 9.8 mL, 110 mmol) dropwise over 10 minutes.

-

Observation: The solution should turn from colorless/pale yellow to a distinct bright yellow/orange . This color change confirms the conjugation of the new C=N bond (Imine formation).

-

-

Add activated 3Å Molecular Sieves (approx. 5g) to absorb the water byproduct, driving the equilibrium forward. Stir at Room Temperature (RT) for 2 hours.

-

QC Check: Spot on TLC (20% EtOAc/Hexane). The p-toluidine spot (

) should disappear, replaced by a new, less polar Imine spot (

-

Step 2: Reduction

-

Cool the reaction mixture to 0°C using an ice bath.

-

CAUTION: Add Sodium Borohydride (

, 5.67 g, 150 mmol) in small portions over 20 minutes.-

Safety: Vigorous gas evolution (

) will occur. Ensure good ventilation.

-

-

Allow the reaction to warm to RT and stir for another 2 hours.

-

Self-Validating Step: The bright yellow/orange color of the imine should fade significantly, returning to a pale yellow or colorless solution. This indicates the breaking of the conjugated system and formation of the amine.

-

Step 3: Workup & Purification [6][7]

-

Quench excess hydride by slowly adding Water (50 mL) .

-

Evaporate the Methanol under reduced pressure (Rotavap).

-

Extract the aqueous residue with Dichloromethane (DCM, 3 x 50 mL) .

-

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: If TLC shows minor impurities, perform flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Method B: Direct Alkylation ( ) (Alternative)

Rationale: Useful when aldehyde reagents are unstable or unavailable. Requires strict stoichiometric control to prevent the "Over-Alkylation Cascade."

Reagents

| Reagent | Equiv.[2][7][8] | Role |

| p-Toluidine | 3.0 | Excess to prevent di-alkylation |

| 1-Bromobutane | 1.0 | Limiting Reagent |

| 2.0 | Acid Scavenger | |

| Acetonitrile ( | Solvent | Polar Aprotic |

Critical Protocol Differences

-

Dissolve p-Toluidine (3 equiv) and

in Acetonitrile. Heat to reflux.[9] -

Add 1-Bromobutane (1 equiv) very slowly (syringe pump preferred) over 1 hour.

-

Workup: Requires acid/base extraction to separate the large excess of unreacted p-Toluidine from the product.

Process Control & Decision Logic

The following flowchart guides the researcher through the purification decision process, ensuring purity specifications are met.

Figure 2: Purification logic tree. Note that Method A usually bypasses the need for complex chromatography.

Characterization & Validation

To certify the product identity, compare spectral data against these expected values.

NMR Expectations

-

NMR (400 MHz,

- 7.00 (d, 2H, Ar-H) – Ortho to methyl.

- 6.55 (d, 2H, Ar-H) – Ortho to amine (shielded by N lone pair).

- 3.50 (bs, 1H, N-H ) – Broad singlet, exchangeable.

-

3.10 (t, 2H, N-CH

-

2.25 (s, 3H, Ar-CH

- 1.60 (m, 2H), 1.40 (m, 2H), 0.95 (t, 3H) – Butyl chain.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete Imine Formation | Ensure Molecular Sieves are fresh; extend Step 1 time. |

| Tertiary Amine Present | Over-reduction or Alkyl Halide excess | Switch to Method A; Ensure temp is 0°C during |

| Product is Dark/Brown | Oxidation of Amine | Perform workup under |

Safety & Compliance

-

p-Toluidine: Toxic by inhalation, skin contact, and ingestion. Suspected carcinogen. Handle in a fume hood with double nitrile gloves.

-

Sodium Borohydride: Reacts with water/acid to release Hydrogen gas (flammable). Quench slowly.

-

Waste: All aqueous washes containing aromatic amines must be disposed of in segregated hazardous waste streams, not down the drain.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7809, p-Toluidine." PubChem.

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. (Standard reference for

alkylation protocols). -

Sigma-Aldrich. "Safety Data Sheet: p-Toluidine."

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. N-メチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. n-Butyl-N-methylaniline | C11H17N | CID 577473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. scispace.com [scispace.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

Application Note: High-Fidelity Synthesis of N-Butyl-4-methylaniline via Reductive Amination

Executive Summary

This application note details the optimized protocols for the synthesis of N-butyl-4-methylaniline (CAS: 104-13-2) from 4-methylaniline (p-toluidine) and butyraldehyde (butanal). This transformation is a cornerstone reaction in the synthesis of lipophilic amine intermediates for pharmaceutical and optoelectronic applications.

We present two distinct methodologies:

-

Method A (Chemical Reduction): Utilizes Sodium Triacetoxyborohydride (STAB) for high chemoselectivity and operational simplicity in a research setting.

-

Method B (Catalytic Hydrogenation): Utilizes Pd/C and

gas for atom-economical, scalable industrial production.

Strategic Analysis & Mechanism

The synthesis relies on reductive amination , a two-stage process involving the initial condensation of an amine and a carbonyl to form an imine (Schiff base), followed by reduction to the amine.[1][2]

Retrosynthetic Disconnection

The target molecule is a secondary amine. The most efficient disconnection occurs at the C-N bond, revealing p-toluidine (nucleophile) and butyraldehyde (electrophile).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the reaction progression and the critical "divergence point" where side reactions (dialkylation) occur.

Figure 1: Mechanistic pathway for reductive amination. Note the critical path from Iminium to Product, which must be faster than the reaction of Product with excess aldehyde to prevent dialkylation.

Method A: Chemical Reduction (STAB Protocol)

Best for: Discovery chemistry, gram-scale synthesis, and scenarios requiring high functional group tolerance.

Rationale

Sodium triacetoxyborohydride,

Experimental Protocol

Scale: 10 mmol (approx. 1.07 g of p-toluidine)

Reagents:

-

4-Methylaniline (p-toluidine): 1.07 g (10 mmol)

-

Butyraldehyde: 0.79 g (11 mmol, 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB): 3.18 g (15 mmol, 1.5 equiv)

-

Acetic Acid (AcOH): 0.60 g (10 mmol, 1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous): 30 mL

Step-by-Step Workflow:

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylaniline (1.07 g) in DCE (20 mL).

-

Aldehyde Addition: Add butyraldehyde (0.79 g) to the solution.

-

Catalyst Addition: Add Acetic Acid (0.60 g). Expert Note: AcOH promotes the dehydration of the hemiaminal to the imine and protonates the imine to the reactive iminium species.

-

Imine Formation (Optional but Recommended): Stir at Room Temperature (RT) for 15–30 minutes. While STAB allows direct addition, a short pre-stir ensures equilibrium favors the imine.

-

Reduction: Cool the mixture to 0°C (ice bath). Add STAB (3.18 g) portion-wise over 10 minutes. Caution: Mild exotherm and gas evolution (

) may occur. -

Reaction: Remove ice bath and stir at RT for 2–4 hours. Monitor via TLC (20% EtOAc/Hexanes) or LC-MS.

-

Quench: Quench reaction by adding saturated aqueous

(30 mL). Stir vigorously for 15 minutes to neutralize acetic acid and decompose boron complexes. -

Workup: Extract with DCM (

). Dry combined organics over -

Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO2, Hexanes/EtOAc 9:1).

Expected Yield: 85–95% Appearance: Pale yellow to colorless oil.

Method B: Catalytic Hydrogenation (Industrial)

Best for: Process scale-up (>100g), Green Chemistry requirements, and cost reduction.

Rationale

This method utilizes heterogeneous catalysis, eliminating boron waste and using Hydrogen gas as the cleanest possible reductant.

Experimental Protocol

Scale: 100 mmol (approx. 10.7 g of p-toluidine)

Reagents:

-

4-Methylaniline: 10.7 g (100 mmol)

-

Butyraldehyde: 7.2 g (100 mmol, 1.0 equiv) – Note: Strict 1:1 stoichiometry to prevent over-alkylation.

-

Catalyst: 5% Pd/C (wet support, 50% water): 0.5 g (approx 0.5 wt% loading).

-

Solvent: Methanol (100 mL).

Step-by-Step Workflow:

-

Reactor Setup: Use a stainless steel autoclave (e.g., Parr reactor).

-

Loading: Charge the reactor with 4-methylaniline , Pd/C , and Methanol .

-

Aldehyde Addition: Add butyraldehyde .

-

Purge: Seal reactor. Purge with Nitrogen (

) followed by Hydrogen ( -

Reaction: Pressurize to 5 bar (75 psi)

. Heat to 40°C with vigorous stirring (1000 rpm).-

Expert Insight: Higher temperatures (>60°C) increase the risk of dialkylation. Keep mild.

-

-

Monitoring: Monitor

uptake. Reaction is complete when uptake ceases (typically 2–6 hours). -

Workup: Vent

, purge with -

Isolation: Concentrate the filtrate. Distill under reduced pressure for high-purity isolation.

Process Analytical Technology (PAT) & Troubleshooting

Decision Matrix for Optimization

Use the following logic flow to troubleshoot low yields or impurities.

Figure 2: Troubleshooting logic for common reductive amination failure modes.

Comparative Data Table

| Parameter | Method A (STAB) | Method B (Hydrogenation) |

| Selectivity | Excellent (Mono-alkylation favored) | Good (Requires strict stoichiometry) |

| Atom Economy | Low (Boron waste generated) | High (Water is only byproduct) |

| Reaction Time | 2–4 Hours | 4–8 Hours |

| Safety Profile | Moderate ( | High Risk (Pressurized |

| Cost | High (Reagent cost) | Low (Catalyst recyclable) |

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][4] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2002, 59, 1-714.

- Grosser, S. T., et al. "Industrial Scale-Up of Reductive Amination." Organic Process Research & Development, 2010.

Safety Disclaimer

-

p-Toluidine is toxic and a suspected carcinogen.[5] Handle in a fume hood with double nitrile gloves.

-

STAB releases hydrogen gas upon contact with acid or moisture; ensure proper venting.

-

Pd/C is pyrophoric. Never let the catalyst dry out on filter paper. Dispose of in a dedicated waste container containing water.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00822C [pubs.rsc.org]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. p-Toluidine CAS#: 106-49-0 [m.chemicalbook.com]

Application Notes and Protocols for the Catalytic N-Alkylation of 4-Methylaniline with Butyl Halides

Abstract

This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing an in-depth exploration of catalytic N-alkylation methods for 4-methylaniline (p-toluidine) with butyl halides. The N-alkylation of anilines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of chemical intermediates, pharmaceuticals, and materials. This document moves beyond a simple recitation of procedures, offering a detailed analysis of various catalytic systems, including Phase-Transfer Catalysis (PTC), Copper-Catalyzed, Nickel-Catalyzed, and Photocatalytic methods. Each section elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of their efficacy. The objective is to equip researchers with the requisite knowledge to select and implement the most suitable catalytic strategy for their specific synthetic goals, balancing factors such as yield, selectivity, cost, and environmental impact.

Introduction: The Significance of N-Alkylated Anilines

N-alkylated anilines are pivotal structural motifs in a multitude of functional molecules. The introduction of an alkyl chain to the nitrogen atom of anilines profoundly influences their electronic and steric properties, thereby modulating their biological activity and material characteristics. 4-methylaniline, a readily available starting material, serves as a key building block. Its N-butylated derivatives are precursors to dyes, agrochemicals, and pharmaceutical agents.

The classical approach to N-alkylation often involves the direct reaction of an amine with an alkyl halide. However, this method can be plagued by issues such as low selectivity (mono- vs. di-alkylation), the need for harsh reaction conditions, and the generation of stoichiometric amounts of waste. The advent of catalytic methods has revolutionized this field, offering milder, more selective, and environmentally benign alternatives. This guide will delve into four prominent catalytic strategies for the N-alkylation of 4-methylaniline with butyl halides.

Safety and Handling Precautions

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each chemical. The following is a summary of key hazards and handling recommendations.

| Chemical | Key Hazards | Recommended Handling Practices |

| 4-Methylaniline | Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer. Very toxic to aquatic life.[1][2] | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[1] Avoid inhalation of dust or vapors. |

| Butyl Halides (e.g., 1-Bromobutane) | Flammable liquid and vapor. Causes skin and serious eye irritation.[3][4][5] | Keep away from heat, sparks, and open flames.[3][5] Use in a well-ventilated area. Wear protective gloves and eye protection.[4] |

| Tetrabutylammonium Bromide (TBAB) | Causes skin and eye irritation.[6][7] | Avoid contact with skin and eyes. Wear protective gloves and safety glasses.[6][8] Store in a dry place.[6] |

| Copper(I) Iodide | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[9][10][11] | Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[9][12] |

| Nickel(II) Chloride | Toxic if swallowed or inhaled. May cause an allergic skin reaction. May cause cancer by inhalation.[13][14][15][16][17] | Handle in a fume hood. Wear appropriate PPE. Avoid creating dust. Store in a tightly closed container.[13][17] |

| Iridium Photocatalysts | May cause eye, skin, and respiratory tract irritation. Handle with care, as with all heavy metal compounds. | Use in a well-ventilated area. Wear gloves and safety glasses. For radioactive isotopes like Ir-192, strict radiation safety protocols must be followed. |

Catalytic Methodologies and Protocols

Phase-Transfer Catalysis (PTC)

Causality of Experimental Choices: Phase-transfer catalysis is a powerful technique for reacting reagents that are soluble in immiscible phases, typically an aqueous and an organic phase. In the N-alkylation of 4-methylaniline, the amine is deprotonated by a base in the aqueous phase. The phase-transfer catalyst, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), then transports the resulting anilide anion into the organic phase where it can react with the butyl halide. This method avoids the need for expensive, anhydrous solvents and strong, hazardous bases like sodium hydride. The choice of a biphasic system (e.g., toluene/water) facilitates easy separation of the catalyst and inorganic byproducts during workup.

Experimental Protocol: N-Alkylation of 4-Methylaniline with 1-Bromobutane using TBAB

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylaniline (5.36 g, 50 mmol), 1-bromobutane (8.22 g, 60 mmol), tetrabutylammonium bromide (TBAB, 0.81 g, 2.5 mmol, 5 mol%), and toluene (25 mL).

-

Addition of Base: Prepare a solution of sodium hydroxide (4.0 g, 100 mmol) in water (25 mL) and add it to the reaction mixture.

-

Reaction Execution: Heat the mixture to 80 °C and stir vigorously to ensure efficient mixing of the two phases.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the 4-methylaniline is consumed (typically 4-6 hours).

-

Workup: Cool the reaction mixture to room temperature. Separate the organic layer and wash it with water (2 x 25 mL) and then with brine (25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N-butyl-4-methylaniline.

Mechanism of Phase-Transfer Catalyzed N-Alkylation

Caption: Phase-transfer catalytic cycle for N-alkylation.

Copper-Catalyzed N-Alkylation

Causality of Experimental Choices: Copper catalysts are attractive due to their low cost and toxicity compared to other transition metals like palladium. Copper-catalyzed N-alkylation of anilines with alkyl halides typically proceeds via an oxidative addition/reductive elimination pathway. The choice of a ligand, such as a diamine or phenanthroline, is often crucial to stabilize the copper intermediates and facilitate the catalytic cycle. A base is required to deprotonate the aniline, making it a more potent nucleophile. Solvents like DMF or DMSO are often used as they can coordinate to the metal center and help to solubilize the reactants.

Experimental Protocol: Copper-Catalyzed N-Alkylation of 4-Methylaniline with 1-Iodobutane

-

Reaction Setup: In a nitrogen-flushed Schlenk tube, combine copper(I) iodide (CuI, 48 mg, 0.25 mmol, 5 mol%), 1,10-phenanthroline (90 mg, 0.5 mmol, 10 mol%), and potassium carbonate (1.04 g, 7.5 mmol).

-

Addition of Reagents: Add 4-methylaniline (0.536 g, 5 mmol), 1-iodobutane (1.01 g, 5.5 mmol), and anhydrous DMF (10 mL).

-

Reaction Execution: Seal the tube and heat the mixture at 110 °C for 12-24 hours with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain N-butyl-4-methylaniline.

Mechanism of Copper-Catalyzed N-Alkylation

Caption: Copper-catalyzed N-alkylation cycle.

Nickel-Catalyzed N-Alkylation

Causality of Experimental Choices: Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as a powerful catalyst for cross-coupling reactions.[1] Nickel-catalyzed N-alkylation can proceed through various mechanisms, including oxidative addition-reductive elimination pathways similar to copper. The choice of ligand is critical for modulating the reactivity and stability of the nickel catalyst. Bidentate phosphine or nitrogen-based ligands are commonly employed. A strong base is often necessary to facilitate the deprotonation of the aniline and the subsequent catalytic steps.[1]

Experimental Protocol: Nickel-Catalyzed N-Alkylation of 4-Methylaniline with 1-Bromobutane

-

Catalyst Preparation (in situ): In a glovebox, add NiCl₂(dme) (11 mg, 0.05 mmol, 5 mol%) and a suitable bipyridine ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 13.4 mg, 0.05 mmol) to an oven-dried Schlenk tube.

-

Addition of Reagents: Add 4-methylaniline (107 mg, 1 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), and anhydrous toluene (2 mL).

-

Reaction Execution: Add 1-bromobutane (164 mg, 1.2 mmol) and seal the tube. Heat the reaction mixture at 100 °C for 18-24 hours.

-

Monitoring: Monitor the reaction by GC-MS.

-

Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.

-

Purification: Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify by flash chromatography to isolate N-butyl-4-methylaniline.

Mechanism of Nickel-Catalyzed N-Alkylation

Caption: Nickel-catalyzed N-alkylation cycle.

Photocatalytic N-Alkylation

Causality of Experimental Choices: Photocatalysis offers a green and sustainable approach to organic synthesis, utilizing visible light as a renewable energy source. The N-alkylation of anilines with alkyl halides can be achieved through a photoredox-catalyzed radical mechanism. An iridium or ruthenium-based photocatalyst is excited by visible light, initiating a single-electron transfer (SET) process that generates an alkyl radical from the butyl halide. This radical then combines with the aniline or a metal-anilide complex to form the desired product. This method often proceeds under very mild conditions (room temperature) and can exhibit high functional group tolerance.

Experimental Protocol: Visible-Light-Induced Photocatalytic N-Alkylation of 4-Methylaniline with 1-Iodobutane

-

Reaction Setup: In a nitrogen-filled glovebox, add an iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), a copper co-catalyst (e.g., Cu(TMHD)₂, 20-30 mol%), a silyl radical precursor (e.g., (TMS)₃SiOH, 2.5 equiv), and a base (e.g., LiOt-Bu, 3.0 equiv) to a vial.

-

Addition of Reagents: Add 4-methylaniline (0.25 mmol), 1-iodobutane (0.625 mmol), and acetonitrile (2.5 mL).

-

Reaction Execution: Seal the vial and place it in a photoreactor equipped with blue LEDs (e.g., 450 nm) at room temperature. Stir for 4-12 hours.

-

Monitoring: Monitor the reaction by LC-MS or GC-MS.

-

Workup: Upon completion, remove the solvent in vacuo.

-

Purification: Purify the residue by preparative TLC or column chromatography to yield N-butyl-4-methylaniline.

Mechanism of Photocatalytic N-Alkylation

Caption: A plausible photocatalytic N-alkylation mechanism.

Comparative Analysis of Catalytic Methods

The selection of an appropriate catalytic method depends on a variety of factors, including the desired scale of the reaction, cost considerations, and available equipment.

| Method | Catalyst | Temperature | Reaction Time | Typical Yields | Advantages | Disadvantages |

| Phase-Transfer Catalysis | TBAB | 60-100 °C | 4-12 h | Good to Excellent | Inexpensive catalyst, simple workup, suitable for large scale. | May require vigorous stirring, potential for emulsion formation. |

| Copper-Catalyzed | CuI / Ligand | 100-140 °C | 12-24 h | Moderate to Good | Low catalyst cost, good functional group tolerance. | May require higher temperatures and longer reaction times, potential for metal contamination. |

| Nickel-Catalyzed | NiCl₂ / Ligand | 80-120 °C | 18-24 h | Good to Excellent | Earth-abundant metal, high reactivity. | Air-sensitive catalysts may require a glovebox, potential for metal contamination. |

| Photocatalytic | Ir or Ru complex | Room Temp. | 4-12 h | Good to Excellent | Very mild conditions, high functional group tolerance, sustainable. | Expensive catalysts, requires specialized photoreactor equipment. |

Conclusion

The catalytic N-alkylation of 4-methylaniline with butyl halides can be effectively achieved through a variety of methods, each with its own set of advantages and limitations. Phase-transfer catalysis offers a robust and scalable approach suitable for industrial applications. Copper and nickel-based systems provide cost-effective alternatives, with ongoing research continually improving their efficiency and scope. Photocatalysis represents the state-of-the-art in sustainable synthesis, enabling these transformations under exceptionally mild conditions. By understanding the principles and practicalities of each method as outlined in this guide, researchers can make informed decisions to best achieve their synthetic objectives in the development of novel chemical entities.

References

-

ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. American Chemical Society. Available at: [Link]

-

PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Available at: [Link]

-

Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16. Available at: [Link]

-

Wang, D., et al. (2022). Photocatalytic N‐alkylation of aniline with BA under visible‐light irradiation over different photocatalysts. ResearchGate. Available at: [Link]

-